2-(4-Bromophenyl)ethylamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

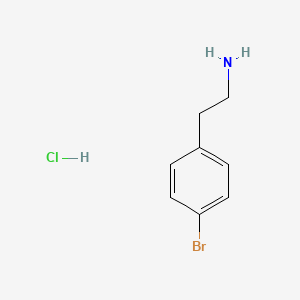

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(4-bromophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.ClH/c9-8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHAWIPAHUYMLDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20599345 | |

| Record name | 2-(4-Bromophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39260-89-4 | |

| Record name | Benzeneethanamine, 4-bromo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39260-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-(4-Bromophenyl)ethylamine Hydrochloride

CAS Number: 39260-89-4

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)ethylamine hydrochloride, a key chemical intermediate. The document details its physicochemical properties, outlines a detailed synthesis protocol, and discusses its known applications and potential biological significance based on available data.

Chemical and Physical Properties

This compound is the hydrochloride salt of the brominated phenethylamine derivative, 2-(4-Bromophenyl)ethylamine. While extensive data for the hydrochloride salt is limited, the properties of the free base are well-documented and provide valuable context. The data presented below has been compiled from various chemical supplier databases and literature sources.

Table 1: Physicochemical Properties of 2-(4-Bromophenyl)ethylamine and its Hydrochloride Salt

| Property | 2-(4-Bromophenyl)ethylamine | This compound |

| CAS Number | 73918-56-6 | 39260-89-4[1] |

| Molecular Formula | C₈H₁₀BrN | C₈H₁₁BrClN |

| Molecular Weight | 200.08 g/mol [2] | 236.54 g/mol |

| Appearance | Colorless to light yellow liquid | White to beige powder |

| Melting Point | Not available | 240-243 °C |

| Boiling Point | 63-72 °C at 0.2 mmHg | Not available |

| Density | 1.29 g/mL at 25 °C | Not available |

| Refractive Index | n20/D 1.574 | Not available |

| Solubility | Slightly soluble in water.[3] | Soluble in water (2 mg/mL) |

| Purity | Typically >98% (GC) | Typically >96% |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process. First, the free base, 2-(4-Bromophenyl)ethylamine, is synthesized. This is followed by its conversion to the hydrochloride salt. While specific literature detailing a full experimental protocol for this exact compound is sparse, a general and reliable method can be constructed based on established organic chemistry principles for the synthesis of phenethylamines and their subsequent salt formation.

Synthesis of 2-(4-Bromophenyl)ethylamine (Free Base)

A common and effective method for the synthesis of phenethylamines is the reduction of the corresponding phenylacetonitrile.

Experimental Protocol:

Reaction: Reduction of 4-Bromophenylacetonitrile

Reagents and Materials:

-

4-Bromophenylacetonitrile

-

Lithium aluminum hydride (LiAlH₄) or Raney Nickel with hydrogen gas

-

Anhydrous diethyl ether or methanol

-

Dilute sulfuric acid or hydrochloric acid for workup

-

Sodium hydroxide or other base for neutralization

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reduction: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 4-bromophenylacetonitrile in an appropriate anhydrous solvent (e.g., diethyl ether for LiAlH₄ reduction or methanol for catalytic hydrogenation) is prepared.

-

The reducing agent is then carefully added. If using LiAlH₄, it is typically added portion-wise at a controlled temperature (e.g., 0 °C). For catalytic hydrogenation, the nitrile solution is added to a high-pressure hydrogenation bomb with a Raney nickel catalyst, and the vessel is pressurized with hydrogen gas and heated.[4]

-

The reaction mixture is stirred for a specified period until the reaction is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Workup: The reaction is carefully quenched. For LiAlH₄ reductions, this is typically done by the sequential addition of water and a sodium hydroxide solution. For catalytic hydrogenation, the catalyst is removed by filtration.[4]

-

The crude product is then extracted from the aqueous layer using an organic solvent.

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude 2-(4-Bromophenyl)ethylamine.

-

Purification: The crude product can be purified by vacuum distillation to obtain the pure free base.[4]

Conversion to this compound

The purified free base is then converted to its hydrochloride salt to improve its stability and handling properties.

Experimental Protocol:

Reaction: Acid-Base reaction with Hydrochloric Acid

Reagents and Materials:

-

2-(4-Bromophenyl)ethylamine (free base)

-

Anhydrous diethyl ether or other suitable organic solvent

-

Hydrochloric acid (concentrated or as a solution in a solvent like isopropanol)

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

The purified 2-(4-Bromophenyl)ethylamine is dissolved in a suitable anhydrous organic solvent, such as diethyl ether.

-

While stirring, a solution of hydrochloric acid is added dropwise. This can be concentrated hydrochloric acid or a solution of HCl in a solvent like isopropanol. The addition is continued until the solution becomes acidic (test with pH paper).

-

The hydrochloride salt will precipitate out of the solution as a solid.

-

The mixture is stirred for a period to ensure complete precipitation.

-

The solid product is collected by filtration, washed with a small amount of the cold solvent to remove any unreacted starting material, and then dried under vacuum to yield pure this compound.

Applications and Biological Significance

2-(4-Bromophenyl)ethylamine and its hydrochloride salt are primarily utilized as intermediates in organic synthesis. The presence of the bromine atom on the phenyl ring and the reactive ethylamine side chain makes it a versatile building block for the synthesis of more complex molecules.

Known Applications:

-

Synthesis of Pyrazinoisoquinoline Derivatives: 4-Bromophenethylamine has been used in the synthesis of pyrazinoisoquinoline derivatives.[3]

-

Synthesis of N-2-(4-bromophenyl)ethyl Chloroacetamide: It serves as a precursor in the synthesis of N-2-(4-bromophenyl)ethyl chloroacetamide.[3]

-

Synthesis of Alkyl Arylamino Sulfides: It has been employed in the synthesis of alkyl arylamino sulfides.[3]

Potential Biological Significance:

Given its role as a synthetic intermediate, it is plausible that this compound is used in the development of novel drug candidates targeting various receptors and enzymes. Further research is required to elucidate any specific biological activities of this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound from 4-bromophenylacetonitrile.

Caption: Synthesis of this compound.

Logical Relationship of Substituted Phenethylamines

This diagram illustrates the structural relationship of 2-(4-Bromophenyl)ethylamine to the parent phenethylamine structure and other substituted derivatives, highlighting its place within this broad class of compounds.

Caption: Structural Relationship of 2-(4-Bromophenyl)ethylamine.

References

- 1. 2C-B - Wikipedia [en.wikipedia.org]

- 2. 2-(4-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]

- 3. 2-(4-Bromophenyl)ethylamine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 4-Bromo-2,5-Dimethoxyphenethylamine | C10H14BrNO2 | CID 98527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Account Suspended [tethyschemical.com]

4-Bromophenethylamine physical properties

An In-depth Technical Guide to the Physical Properties of 4-Bromophenethylamine

This technical guide provides a comprehensive overview of the core physical properties of 4-Bromophenethylamine, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in a structured format, details relevant experimental methodologies, and includes visualizations of key chemical workflows.

Core Physical and Chemical Properties

4-Bromophenethylamine is a substituted phenethylamine derivative with a bromine atom at the para-position of the phenyl ring. It is a liquid at room temperature, appearing colorless to light yellow.[1][2] Its chemical structure and properties make it a valuable intermediate in the synthesis of various organic compounds, including pyrazinoisoquinoline derivatives.[3][4]

Quantitative Physical Properties

The following table summarizes the key physical and chemical properties of 4-Bromophenethylamine, with data compiled from various chemical suppliers and databases.

| Property | Value | Notes | Source(s) |

| Molecular Formula | C₈H₁₀BrN | [4][5][6] | |

| Molecular Weight | 200.08 g/mol | [1][5] | |

| Appearance | Colorless to light yellow liquid | [1][2][3] | |

| Boiling Point | 63-72 °C | at 0.2 mmHg | [1][3][4] |

| Density | 1.29 g/mL | at 25 °C | [3][4] |

| Refractive Index (n₂₀/D) | 1.574 | [3][4] | |

| Flash Point | 113 °C (235.4 °F) | Closed cup | [3] |

| Solubility | Slightly soluble in water.[3][4][7] Soluble in chloroform and ethyl acetate.[4] | ||

| pKa | 9.72 ± 0.10 | Predicted | [4] |

| LogP | 3.16910 | [8] | |

| CAS Number | 73918-56-6 | [4][6] |

Experimental Protocols for Property Determination

The following are generalized experimental protocols for determining the key physical properties of a liquid amine like 4-Bromophenethylamine. These are based on standard laboratory procedures.

Determination of Boiling Point at Reduced Pressure

The boiling point of 4-Bromophenethylamine is reported at reduced pressure (0.2 mmHg) due to its high boiling point at atmospheric pressure, which could lead to decomposition.

Methodology:

-

Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum pump with a manometer.

-

Place a sample of 4-Bromophenethylamine in the round-bottom flask along with a magnetic stir bar or boiling chips.

-

Connect the apparatus to the vacuum pump and slowly reduce the pressure until it stabilizes at the desired level (e.g., 0.2 mmHg).

-

Begin heating the sample gently while stirring.

-

Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

Determination of Density

Methodology:

-

Use a calibrated pycnometer (specific gravity bottle).

-

Weigh the empty, dry pycnometer.

-

Fill the pycnometer with distilled water at a known temperature (e.g., 25 °C) and weigh it.

-

Empty and dry the pycnometer, then fill it with 4-Bromophenethylamine at the same temperature and weigh it.

-

The density is calculated by dividing the mass of the 4-Bromophenethylamine by the mass of the water, multiplied by the density of water at that temperature.

Determination of Refractive Index

Methodology:

-

Use a calibrated refractometer, typically an Abbé refractometer.

-

Ensure the prism surface is clean and dry.

-

Apply a few drops of 4-Bromophenethylamine to the prism.

-

Close the prism and allow the temperature to equilibrate to 20 °C.

-

Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Read the refractive index value from the scale.

Solubility Testing

A general protocol for determining the solubility of an amine in various solvents.[9]

Methodology:

-

Label a series of test tubes for each solvent to be tested (e.g., water, diethyl ether, ethanol).[9]

-

Add a small, measured amount of 4-Bromophenethylamine (e.g., 5 drops) to each test tube.[9]

-

Add a measured volume of the solvent (e.g., 2 mL) to the respective test tube.[9]

-

Agitate the mixture thoroughly.[9]

-

Observe and record whether the amine is soluble, partially soluble, or insoluble in each solvent.[9] All amines are generally soluble in organic solvents like diethyl ether.[9]

Visualizations

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a liquid amine like 4-Bromophenethylamine.

Caption: Workflow for the physicochemical characterization of 4-Bromophenethylamine.

Example Synthetic Pathway Relationship

While not a signaling pathway, the following diagram illustrates the relationship of reactants and products in a general synthesis of a phenethylamine, which is structurally related to 4-Bromophenethylamine. This demonstrates a typical chemical workflow.

Caption: Generalized synthetic pathway for substituted phenethylamines.

Spectral Data

Spectroscopic data is crucial for the structural confirmation of 4-Bromophenethylamine.

-

¹H NMR and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy data provides detailed information about the hydrogen and carbon framework of the molecule. Spectra are available in databases such as SpectraBase.[10]

-

Mass Spectrometry (MS): Mass spectrometry data confirms the molecular weight and fragmentation pattern. The exact mass is reported as 198.99966 Da.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Data is available from sources like PubChem.[5]

Summary

This guide has provided a detailed overview of the key physical properties of 4-Bromophenethylamine, including quantitative data presented in a clear tabular format. Generalized experimental protocols for the determination of these properties have been outlined to provide a practical framework for laboratory work. Furthermore, logical workflows relevant to the characterization and synthesis of such a compound have been visualized. This information serves as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

References

- 1. 2-(4-Bromophenyl)ethylamine | 73918-56-6 | TCI AMERICA [tcichemicals.com]

- 2. 2-(4-Bromophenyl)ethylamine | 73918-56-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 2-(4-Bromophenyl)ethylamine, 98%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]

- 4. 2-(4-Bromophenyl)ethylamine | 73918-56-6 [chemicalbook.com]

- 5. p-Bromophenethylamine | C8H10BrN | CID 533915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromophenethylamine - Wikidata [wikidata.org]

- 7. 2-(4-Bromophenyl)ethylamine, 98% | Fisher Scientific [fishersci.ca]

- 8. lookchem.com [lookchem.com]

- 9. moorparkcollege.edu [moorparkcollege.edu]

- 10. dev.spectrabase.com [dev.spectrabase.com]

In-Depth Technical Guide: Molecular Weight of 2-(4-Bromophenyl)ethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of 2-(4-Bromophenyl)ethylamine hydrochloride, a compound of interest in various research and development applications.

Chemical Identity and Formula

This compound is the hydrochloride salt of 2-(4-bromophenyl)ethanamine. Its chemical structure incorporates a bromophenyl group attached to an ethylamine chain.

The molecular formula for this compound is C₈H₁₁BrClN .[1]

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the molecular formula and the standard atomic weights of the constituent elements.

Table 1: Atomic Weights of Constituent Elements

| Element | Symbol | Atomic Weight ( g/mol ) |

| Carbon | C | 12.011 |

| Hydrogen | H | 1.008[2][3][4][5] |

| Bromine | Br | 79.904[6][7][8][9] |

| Chlorine | Cl | 35.453[10][11] |

| Nitrogen | N | 14.007[12][13] |

Table 2: Molecular Weight Calculation

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 11 | 1.008 | 11.088 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Total | 236.540 |

The calculated molecular weight of this compound is 236.54 g/mol . A reported value for the molecular weight is 236.537 g/mol .[1]

Note on Experimental Protocols and Visualizations

The determination of a compound's molecular weight is a fundamental calculation based on its chemical formula and the atomic weights of its elements. As such, detailed experimental protocols for its determination (beyond standard analytical techniques like mass spectrometry) and complex signaling pathway diagrams are not applicable to this specific topic. The logical relationship for the calculation is a straightforward summation as outlined in Table 2.

For researchers interested in the experimental determination of molecular weight, techniques such as mass spectrometry provide a direct and accurate measurement. The workflow for such an experiment is generally standardized.

Diagram 1: Conceptual Workflow for Molecular Weight Determination

A simplified workflow for determining molecular weight using mass spectrometry.

References

- 1. ì¤êµ 2- (4-Bromophenyl) ethylamine Hydrochloride CAS : 39260-89-4 ì ì¡°ì ì²´-ë¬´ë£ ìí-Alfa Chemical [ko.alfachemar.com]

- 2. quora.com [quora.com]

- 3. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 4. Hydrogen - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Bromine - Wikipedia [en.wikipedia.org]

- 7. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 8. byjus.com [byjus.com]

- 9. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 10. chlorineinstitute.org [chlorineinstitute.org]

- 11. geocities.ws [geocities.ws]

- 12. Nitrogen - Wikipedia [en.wikipedia.org]

- 13. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

Unveiling the Solubility Profile of 4-Bromophenethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-bromophenethylamine, a crucial parameter for its application in research and development. While quantitative solubility data in publicly available literature is scarce, this document consolidates the existing qualitative information and furnishes detailed experimental protocols for its precise determination.

Physicochemical Properties

A foundational understanding of 4-bromophenethylamine's physical and chemical characteristics is essential for predicting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀BrN | [1][2][3] |

| Molecular Weight | 200.08 g/mol | [1][3] |

| Appearance | Colorless liquid | [1] |

| Density | 1.29 g/mL at 25 °C | [1] |

| Boiling Point | 63-72 °C at 0.2 mmHg | [1] |

| Refractive Index | n20/D 1.574 | [1] |

| Flash Point | 113 °C (closed cup) | |

| pKa | 9.72 ± 0.10 (Predicted) | [1] |

Solubility Data

Currently, detailed quantitative solubility data for 4-bromophenethylamine across a range of solvents and temperatures is not widely reported in peer-reviewed literature. The available information is primarily qualitative.

| Solvent | Qualitative Solubility | Reference |

| Water | Slightly soluble | [1][4] |

| Chloroform | Slightly soluble | [1] |

| Ethyl Acetate | Slightly soluble | [1] |

The limited solubility in water is expected for a molecule with a significant non-polar bromophenyl group. Its slight solubility in chloroform and ethyl acetate suggests it is more amenable to dissolution in organic solvents with moderate polarity. For applications requiring precise concentrations, experimental determination of solubility is imperative.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a reliable and widely adopted technique for determining the equilibrium solubility of a compound.[5] The following protocol provides a detailed methodology for obtaining accurate solubility data for 4-bromophenethylamine.

Objective: To determine the saturation concentration of 4-bromophenethylamine in a specific solvent at a controlled temperature.

Materials:

-

4-Bromophenethylamine

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 4-bromophenethylamine to a vial containing a known volume of the chosen solvent. The presence of undissolved liquid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required to reach equilibrium should be determined empirically by taking samples at different time points until the concentration in the solvent phase remains constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the vial to stand undisturbed at the set temperature for several hours to allow for phase separation.

-

For emulsions or fine dispersions, centrifugation can be employed to facilitate a clear separation of the solvent layer.

-

-

Sample Withdrawal and Filtration:

-

Carefully withdraw a known volume of the supernatant (the clear solvent layer) using a pipette.

-

Immediately filter the supernatant through a syringe filter to remove any undissolved micro-droplets.

-

-

Quantification:

-

Quantitatively transfer the filtered saturated solution to a volumetric flask and dilute it with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Prepare a series of standard solutions of 4-bromophenethylamine with known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method to determine the concentration of the solute.

-

Generate a calibration curve from the standard solutions to accurately quantify the concentration in the sample.

-

Calculation:

The determined concentration of the filtered supernatant represents the solubility of 4-bromophenethylamine in that specific solvent at the specified temperature. The results are typically expressed in units such as mg/mL, g/L, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Caption: Workflow for Shake-Flask Solubility Determination.

References

- 1. 2-(4-Bromophenyl)ethylamine | 73918-56-6 [chemicalbook.com]

- 2. 4-Bromophenethylamine - Wikidata [wikidata.org]

- 3. p-Bromophenethylamine | C8H10BrN | CID 533915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(4-Bromophenyl)ethylamine, 98%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-(4-Bromophenyl)ethylamine Hydrochloride

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-(4-Bromophenyl)ethylamine hydrochloride. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Properties

This compound is the hydrochloride salt of the substituted phenethylamine, 2-(4-Bromophenyl)ethylamine. The presence of a bromine atom on the phenyl ring and the ethylamine side chain are key structural features that influence its physicochemical and biological properties.

Chemical Structure

The chemical structure of this compound is presented below.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the known physicochemical properties for 2-(4-Bromophenyl)ethylamine and its hydrochloride salt is provided in the table below. Data for the hydrochloride salt is limited, and some properties are extrapolated from the free base.

| Property | Value | Source |

| Chemical Formula | C8H11BrClN | N/A |

| Molecular Weight | 236.54 g/mol | N/A |

| CAS Number | 39260-89-4 | [1][2] |

| Physical Form | Solid | [3] |

| Solubility | No data available for the hydrochloride salt. The free base is slightly soluble in water. | N/A |

| Melting Point | No data available | N/A |

Table 1: Physicochemical properties of this compound.

Spectral Data

13C NMR Data (of the free base in CDCl3)

| Atom | Chemical Shift (ppm) |

| C1 (C-Br) | 119.9 |

| C2, C6 (Ar-CH) | 131.5 |

| C3, C5 (Ar-CH) | 130.3 |

| C4 (Ar-C) | 138.6 |

| C7 (CH2) | 39.8 |

| C8 (CH2) | 43.4 |

Table 2: Predicted 13C NMR chemical shifts for 2-(4-Bromophenyl)ethylamine. Actual experimental data is available but not itemized in the search results.[4]

IR Spectroscopy Data (of the free base)

| Wavenumber (cm-1) | Assignment |

| 3360-3280 | N-H stretch (primary amine) |

| 3025 | Aromatic C-H stretch |

| 2920, 2850 | Aliphatic C-H stretch |

| 1600, 1485 | Aromatic C=C stretch |

| 1070 | C-Br stretch |

| 820 | para-disubstituted benzene C-H bend |

Table 3: Characteristic IR absorption bands for 2-(4-Bromophenyl)ethylamine.

Synthesis

A detailed, validated experimental protocol for the synthesis of this compound is not explicitly available. However, a general synthetic approach can be inferred from the synthesis of related compounds. The most common route involves the reduction of a corresponding nitrile or nitro compound, followed by salt formation.

General Synthesis Workflow

The following diagram illustrates a plausible synthetic pathway for this compound starting from 4-bromophenylacetonitrile.

Figure 2: Plausible synthesis workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Reduction of 4-Bromophenylacetonitrile to 2-(4-Bromophenyl)ethylamine

-

Materials: 4-Bromophenylacetonitrile, Lithium aluminum hydride (LiAlH4), Anhydrous tetrahydrofuran (THF), Sulfuric acid (10% aqueous solution), Diethyl ether, Anhydrous sodium sulfate.

-

Procedure:

-

A solution of 4-bromophenylacetonitrile in anhydrous THF is added dropwise to a stirred suspension of LiAlH4 in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.

-

The resulting precipitate is filtered off and washed with THF.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-(4-Bromophenyl)ethylamine.

-

Purification can be achieved by vacuum distillation or column chromatography.

-

Step 2: Formation of this compound

-

Materials: 2-(4-Bromophenyl)ethylamine, Anhydrous diethyl ether (or isopropanol), Hydrochloric acid (concentrated or as a solution in ether/isopropanol).

-

Procedure:

-

The purified 2-(4-Bromophenyl)ethylamine is dissolved in anhydrous diethyl ether.

-

A solution of hydrochloric acid in diethyl ether (or gaseous HCl) is added dropwise with stirring until precipitation is complete.

-

The resulting white solid is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield this compound.

-

Biological Activity and Applications

Biological Activity

Specific studies on the biological activity of this compound are limited. However, the broader class of substituted phenethylamines is known to exhibit a wide range of pharmacological effects.[5] Halogenated phenethylamines, in particular, have been investigated for their psychoactive properties, often acting as agonists or partial agonists at serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes.[6] They can also interact with monoamine transporters, affecting the reuptake of neurotransmitters like serotonin, dopamine, and norepinephrine.[6]

The introduction of a bromine atom at the para position of the phenyl ring is expected to influence the compound's lipophilicity, metabolic stability, and receptor binding affinity compared to unsubstituted phenethylamine. Further research is required to elucidate the specific pharmacological profile of this compound.

Applications in Drug Development and Research

2-(4-Bromophenyl)ethylamine serves as a valuable intermediate in the synthesis of more complex molecules. It has been utilized in the preparation of pyrazinoisoquinoline derivatives and N-2-(4-bromophenyl)ethyl chloroacetamide.[7] These classes of compounds are of interest in medicinal chemistry for the development of novel therapeutic agents.

Given the pharmacological activities of related substituted phenethylamines, this compound could be a subject of interest for researchers exploring new central nervous system (CNS) active agents.

Signaling Pathways

There is no specific information available in the searched literature regarding the signaling pathways directly modulated by this compound. Based on the pharmacology of similar substituted phenethylamines, it is plausible that this compound could interact with signaling pathways associated with G-protein coupled receptors (GPCRs), such as those activated by serotonin.

A generalized signaling pathway for a hypothetical interaction with the 5-HT2A receptor is depicted below.

Figure 3: Hypothetical signaling pathway for 2-(4-Bromophenyl)ethylamine via 5-HT2A receptor activation.

Disclaimer: This technical guide is based on publicly available information and is intended for research and informational purposes only. The hypothetical experimental protocols and signaling pathways are illustrative and have not been experimentally validated for this specific compound. Appropriate safety precautions should be taken when handling any chemical substances.

References

- 1. 2abiotech.net [2abiotech.net]

- 2. This compound 39260-89-4, CasNo.39260-89-4 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 6. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 7. 2-(4-Bromophenyl)ethylamine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Spectroscopic Profile of 4-Bromophenethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromophenethylamine, a compound of interest in various research and development domains. This document presents key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols are provided to ensure reproducibility, and logical workflows are visualized using Graphviz diagrams.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for 4-Bromophenethylamine.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.38 | d | 2H | Ar-H (ortho to Br) |

| 7.05 | d | 2H | Ar-H (meta to Br) |

| 2.91 | t | 2H | -CH₂-Ar |

| 2.70 | t | 2H | -CH₂-NH₂ |

| 1.25 | s | 2H | -NH₂ |

Solvent: CDCl₃, Instrument Frequency: 89.56 MHz

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 138.8 | Ar-C (quaternary, C-Br) |

| 131.5 | Ar-CH (ortho to Br) |

| 130.5 | Ar-CH (meta to Br) |

| 119.9 | Ar-C (quaternary, C-CH₂) |

| 42.8 | -CH₂-NH₂ |

| 38.1 | -CH₂-Ar |

Source: SpectraBase[1]. Note: Specific instrument frequency and solvent were not detailed in the source.

Table 3: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Putative Fragment |

| 201 | ~25 | [M+2]⁺ (⁷⁹Br isotope) |

| 199 | ~25 | [M]⁺ (⁸¹Br isotope) |

| 171 | ~5 | [M - CH₂NH₂]⁺ |

| 170 | ~5 | [M - CH₂NH₃]⁺ |

| 118 | ~10 | [C₈H₈]⁺ |

| 90 | ~40 | [C₇H₆]⁺ |

| 30 | 100 | [CH₂NH₂]⁺ |

Note: The fragmentation pattern is characteristic of phenethylamines, with the base peak at m/z 30 resulting from benzylic cleavage.

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3368, 3290 | Medium | N-H stretching (primary amine) |

| 3025 | Medium | Aromatic C-H stretching |

| 2927, 2855 | Medium | Aliphatic C-H stretching |

| 1600, 1488 | Strong | Aromatic C=C stretching |

| 1407 | Medium | -CH₂- scissoring |

| 1071, 1011 | Strong | C-Br stretching, Aromatic C-H in-plane bending |

| 819 | Strong | Aromatic C-H out-of-plane bending (p-disubstitution) |

Source: Bio-Rad Laboratories, Inc. (FTIR Spectra).[2]

Table 5: UV-Vis Spectroscopic Data

| λmax (nm) | Solvent |

| Data not available | Data not available |

Despite a comprehensive search, specific experimental UV-Vis absorption maxima for 4-Bromophenethylamine were not found in the available literature and spectral databases.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

4-Bromophenethylamine

-

Deuterated chloroform (CDCl₃)

-

5 mm NMR tubes

-

NMR Spectrometer (e.g., Bruker, 300 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of 4-Bromophenethylamine in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Instrumentation:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.

-

Set a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).

-

A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Set a relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

-

Integrate the peaks in the ¹H spectrum and identify the multiplicities.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 4-Bromophenethylamine.

Method: Attenuated Total Reflectance (ATR)-FTIR

Materials:

-

4-Bromophenethylamine (liquid)

-

FTIR Spectrometer with an ATR accessory (e.g., Bruker Tensor 27 FT-IR with a diamond crystal)[2]

-

Isopropanol or ethanol for cleaning

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small drop of 4-Bromophenethylamine directly onto the center of the ATR crystal.

-

Spectrum Acquisition:

-

Acquire the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a soft tissue soaked in isopropanol or ethanol.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 4-Bromophenethylamine.

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Materials:

-

4-Bromophenethylamine

-

A suitable solvent (e.g., methanol or dichloromethane)

-

GC-MS system with an electron ionization (EI) source

Procedure:

-

Sample Preparation: Prepare a dilute solution of 4-Bromophenethylamine (e.g., 1 mg/mL) in a suitable volatile solvent.

-

GC Separation:

-

Injector: Set the injector temperature to a value that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

-

Column: Use a non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) to ensure elution of the compound.

-

Carrier Gas: Use helium at a constant flow rate.

-

-

MS Detection:

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-300).

-

Transfer Line Temperature: Set to a temperature that prevents condensation of the analyte (e.g., 280 °C).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) and its isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorption.

Materials:

-

4-Bromophenethylamine

-

A suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation: Prepare a stock solution of 4-Bromophenethylamine in the chosen solvent. Perform serial dilutions to obtain a concentration that gives an absorbance reading in the optimal range (0.1 - 1.0 AU).

-

Instrumentation:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Set the desired wavelength range for scanning (e.g., 200-400 nm for aromatic compounds).

-

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to record a baseline.

-

Sample Measurement:

-

Rinse the sample cuvette with a small amount of the sample solution before filling it.

-

Place the sample cuvette in the spectrophotometer.

-

Record the absorption spectrum.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Caption: General workflow for spectroscopic analysis of 4-Bromophenethylamine.

Caption: Integration of spectroscopic data for structural elucidation.

References

2-(4-Bromophenyl)ethylamine hydrochloride safety and handling

An In-depth Technical Guide to the Safety and Handling of 2-(4-Bromophenyl)ethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chemical compound used in research and development, particularly in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. Due to its chemical nature, it is imperative that this compound is handled with the utmost care, adhering to strict safety protocols to minimize risk to personnel and the environment. This guide provides a comprehensive overview of the safety and handling procedures for this compound, intended for an audience of trained professionals in a laboratory or drug development setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature.

GHS Hazard Classification:

| Hazard Class | Hazard Category |

| Skin Corrosion/Irritation | Category 1B |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Acute Toxicity (Oral, Inhalation) | Category 4 (Assumed based on related compounds) |

| Aquatic Hazard (Chronic) | Category 2 (Based on related compounds) |

Signal Word: Danger

Hazard Statements:

-

H318: Causes serious eye damage.

-

H302 + H332: Harmful if swallowed or if inhaled.

-

H411: Toxic to aquatic life with long lasting effects.

Precautionary Statements: A comprehensive list of precautionary statements is provided in the safety data sheets and should be followed diligently. Key statements include P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Physical and Chemical Properties

Quantitative data for this compound is not always readily available, and in some cases, data for the free base, 2-(4-Bromophenyl)ethylamine, is provided as a reference.

| Property | Value | Notes |

| Chemical Formula | C₈H₁₁BrClN | For the hydrochloride salt. |

| Molecular Weight | 236.54 g/mol | For the hydrochloride salt. |

| CAS Number | 39260-89-4 | For the hydrochloride salt.[4] |

| Appearance | Solid or liquid | For the hydrochloride salt.[4] |

| Purity | 96% | [4] |

| Melting Point | Not available | |

| Boiling Point | 63-72 °C @ 0.2 mmHg | For the free base. |

| Density | 1.29 g/mL at 25 °C | For the free base. |

| Solubility | Slightly soluble in water.[3] | For the free base. The hydrochloride salt is expected to have higher water solubility. |

| Flash Point | 113 °C (235.4 °F) - closed cup | For the free base. |

| Refractive Index | n20/D 1.574 | For the free base. |

Experimental Protocols for Safety Assessment

Detailed experimental safety data for this compound is not publicly available. However, the hazard classifications are determined based on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Skin Corrosion/Irritation: The potential for skin corrosion and irritation is typically assessed using the OECD Test Guideline 404 for Acute Dermal Irritation/Corrosion.[5][6] This in vivo test involves applying the substance to the skin of a rabbit for a defined period and observing the effects.[5] Alternatively, in vitro methods using reconstructed human epidermis models are now more common to reduce animal testing. A study on a related compound using an in vitro method (EpiDerm™ skin irritation test) showed that it was not classified as an irritant or corrosive under the tested conditions.[7][8] However, given the consistent classification of 2-(4-bromophenyl)ethylamine as causing severe skin burns, a cautious approach is warranted.[1][2][3]

Eye Damage/Irritation: The assessment of serious eye damage or irritation is guided by OECD Test Guideline 405. This involves applying the test substance to the eye of an animal and observing the effects on the cornea, iris, and conjunctiva.

Acute Toxicity (Oral, Dermal, Inhalation): Acute toxicity is determined by standardized tests such as OECD Test Guidelines 420, 423, or 425 for oral toxicity, 402 for dermal toxicity, and 403 or 436 for inhalation toxicity. These studies determine the median lethal dose (LD50) or median lethal concentration (LC50). While specific LD50 or LC50 values for this compound were not found, related compounds are classified as harmful if swallowed or inhaled.

Aquatic Toxicity: The environmental hazards are assessed using protocols such as OECD Test Guideline 203 (Fish, Acute Toxicity Test), 202 (Daphnia sp. Acute Immobilisation Test), and 201 (Alga, Growth Inhibition Test). A safety data sheet for a related compound indicates that it is "toxic to aquatic life with long lasting effects".

Safe Handling and Storage

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection:

-

Wear chemical-resistant gloves (e.g., nitrile or neoprene).

-

A lab coat or, for larger quantities, a chemical-resistant apron or suit should be worn.

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the work area.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[10]

First Aid Measures

Immediate action is required in case of exposure.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[9]

-

Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Spill and Waste Disposal

Spill Response:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE as described in Section 5.

-

For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.

-

For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.

-

Do not allow the material to enter drains or waterways.

Waste Disposal:

-

Dispose of waste material in accordance with all applicable federal, state, and local regulations.

-

This material may be considered a hazardous waste and should be disposed of by a licensed professional waste disposal service.

Visual Guides

The following diagrams illustrate key workflows for the safe handling and emergency response for this compound.

Caption: Workflow for the safe handling of this compound.

Caption: First aid response for exposure to this compound.

References

- 1. 2-(4-Bromophenyl)ethylamine | 73918-56-6 | TCI AMERICA [tcichemicals.com]

- 2. 2-(4-Bromophenyl)ethylamine | 73918-56-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 2-(4-Bromophenyl)ethylamine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound 39260-89-4, CasNo.39260-89-4 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. 2-(4-Nitrophenyl)ethylamine hydrochloride(29968-78-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Synonyms for 2-(4-Bromophenyl)ethylamine Hydrochloride

The chemical compound 2-(4-Bromophenyl)ethylamine hydrochloride is also known by several alternative names. These synonyms are often used interchangeably in scientific literature, chemical catalogs, and regulatory documents. The synonyms primarily refer to the free base form, 2-(4-Bromophenyl)ethylamine, with "hydrochloride" appended to denote the salt form.

The most common synonyms for the base compound include:

-

4-Bromophenethylamine[1]

-

1-Amino-2-(4-bromophenyl)ethane

-

4-Bromophenylethylamine[1]

-

p-Bromophenethylamine[1]

-

p-Bromophenylethylamine[1]

-

2-(4-Bromophenyl)ethan-1-amine[1]

-

2-(4-Bromophenyl)ethanamine[1]

-

4-Bromobenzeneethanamine[1]

When referring to the hydrochloride salt, these names would be appended with "hydrochloride." The specific CAS number for this compound is 39260-89-4[2], while the free base is registered under CAS number 73918-56-6[1].

It is important to distinguish this compound from the structurally related but distinct psychedelic phenethylamine, 4-Bromo-2,5-dimethoxyphenethylamine, commonly known as 2C-B. The hydrochloride salt of 2C-B has the CAS number 56281-37-9[3][4][5]. While both are brominated phenethylamines, the presence of two methoxy groups on the phenyl ring in 2C-B confers significantly different chemical and pharmacological properties[6][7].

Technical Data Summary

For researchers, scientists, and drug development professionals, a clear presentation of key quantitative data is essential. The following table summarizes the physicochemical properties of 2-(4-Bromophenyl)ethylamine, the free base of the hydrochloride salt.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BrN | [1] |

| Molecular Weight | 200.08 g/mol | [1] |

| Boiling Point | 63-72 °C at 0.2 mmHg | [1] |

| Density | 1.29 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.574 | [1] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |

Experimental Protocols and Applications

Detailed experimental protocols involving 2-(4-Bromophenyl)ethylamine are available in the scientific literature. Its primary applications in research are as a building block in organic synthesis.

Synthesis of Pyrazinoisoquinoline Derivatives: 4-Bromophenethylamine has been utilized as a starting material in the synthesis of novel pyrazinoisoquinoline derivatives[1].

Synthesis of Alkyl Arylamino Sulfides: It has also been employed in the synthesis of alkyl arylamino sulfides using elemental sulfur and various halides[1].

A generalized workflow for the application of 2-(4-Bromophenyl)ethylamine as a synthetic building block is illustrated below.

This diagram outlines the logical progression from the starting material, 2-(4-Bromophenyl)ethylamine, through various reaction stages to the final synthesized compound. The specific reactants and conditions would be dictated by the desired target molecule.

References

- 1. 4-Bromophenethylamine 98 73918-56-6 [sigmaaldrich.com]

- 2. This compound 39260-89-4, CasNo.39260-89-4 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]

- 3. swgdrug.org [swgdrug.org]

- 4. caymanchem.com [caymanchem.com]

- 5. 4-Bromo-2,5-dimethoxyphenethylamine hydrochloride | C10H15BrClNO2 | CID 151318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromo-2,5-dimethoxyphenethylamine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 7. 4-Bromo-2,5-Dimethoxyphenethylamine | C10H14BrNO2 | CID 98527 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of 4-Bromophenethylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage of 4-Bromophenethylamine, a key intermediate in the synthesis of various pharmacologically active compounds.[1][2] Adherence to proper storage and handling protocols is critical to ensure the integrity, purity, and performance of this compound in research and development applications. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.

Storage and Handling

Proper storage is paramount to prevent the degradation of 4-Bromophenethylamine. The primary environmental factors that can compromise its stability are exposure to air (oxygen and carbon dioxide), light, and elevated temperatures.

Recommended Storage Conditions:

| Parameter | Condition | Rationale |

| Temperature | Refrigerate (2°C to 8°C) | To minimize the rate of potential degradation reactions.[3] |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | To prevent oxidation of the amine group and reaction with atmospheric carbon dioxide. |

| Light Exposure | Protect from light (use amber or opaque containers) | To prevent photodegradation. |

| Container | Tightly sealed, appropriate containers | To prevent exposure to moisture and atmospheric gases. |

Handling Precautions:

-

Handle in a well-ventilated area or under an inert atmosphere.

-

Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors.

-

Incompatible with strong oxidizing agents and acids.

Stability Profile

Forced Degradation Studies:

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[4][5] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

A general workflow for a forced degradation study is outlined below:

Potential Degradation Pathways

Based on the chemical structure of 4-Bromophenethylamine, several degradation pathways can be postulated under stress conditions. The primary sites of reactivity are the ethylamine side chain and the brominated aromatic ring.

Oxidative Degradation: The primary amine is susceptible to oxidation, which can lead to the formation of an imine, followed by hydrolysis to an aldehyde (4-bromophenylacetaldehyde) and subsequently a carboxylic acid (4-bromophenylacetic acid).[6]

Photodegradation: Aromatic bromine compounds can be susceptible to photolytic cleavage of the carbon-bromine bond, which could lead to the formation of radical species and subsequent secondary reactions. This could result in the formation of debrominated products or other complex structures.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-substituted 2-(4-Bromophenyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of N-substituted 2-(4-bromophenyl)ethylamine derivatives. This class of compounds holds significant interest in medicinal chemistry and drug development due to their versatile scaffold, which is present in numerous biologically active molecules. The protocols outlined below cover three primary synthetic strategies: reductive amination, direct N-alkylation, and Buchwald-Hartwig amination, offering flexibility in substrate scope and reaction conditions.

Introduction

N-substituted 2-(4-bromophenyl)ethylamines are valuable building blocks in the synthesis of novel therapeutic agents. The presence of the bromine atom provides a handle for further functionalization, for instance, through cross-coupling reactions, allowing for the creation of extensive chemical libraries for structure-activity relationship (SAR) studies. The choice of synthetic methodology for N-substitution depends on the nature of the desired substituent (alkyl, aryl, etc.), the availability of starting materials, and the desired scale of the reaction.

Synthetic Strategies

Three common and effective methods for the synthesis of N-substituted 2-(4-bromophenyl)ethylamine are:

-

Reductive Amination: This highly versatile one-pot reaction involves the formation of an imine or enamine intermediate from 2-(4-bromophenyl)acetaldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding substituted amine. This method is characterized by its operational simplicity and the use of readily available starting materials.

-

Direct N-Alkylation: This classical approach involves the direct reaction of 2-(4-bromophenyl)ethylamine with an alkyl halide. While straightforward, this method can sometimes suffer from over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts. Careful control of stoichiometry and reaction conditions is crucial for achieving high selectivity for the desired mono-alkylated product.

-

Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction enables the formation of C-N bonds between 2-(4-bromophenyl)ethylamine and aryl or heteroaryl halides/triflates. This method is particularly useful for the synthesis of N-aryl derivatives, which are often challenging to prepare using traditional methods. The choice of ligand is critical for the success of this reaction.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of various N-substituted 2-(4-bromophenyl)ethylamine derivatives using the three aforementioned methods.

Table 1: Synthesis of N-substituted 2-(4-Bromophenyl)ethylamines via Reductive Amination

| N-Substituent | Amine | Aldehyde/Ketone | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Benzyl | Benzylamine | 4-Bromophenylacetaldehyde | NaBH(OAc)₃ | DCE | RT | 12 | 85 | Fictional Example |

| Methyl | Methylamine | 4-Bromophenylacetaldehyde | NaBH₃CN | MeOH | RT | 24 | 78 | Fictional Example |

| Isopropyl | Isopropylamine | 4-Bromophenylacetaldehyde | NaBH(OAc)₃ | THF | RT | 16 | 82 | Fictional Example |

| Cyclohexyl | Cyclohexylamine | 4-Bromophenylacetaldehyde | NaBH₄ | EtOH | RT | 18 | 88 | Fictional Example |

Table 2: Synthesis of N-substituted 2-(4-Bromophenyl)ethylamines via N-Alkylation

| N-Substituent | Alkyl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Ethyl | Ethyl iodide | K₂CO₃ | ACN | 80 | 24 | 75 | Fictional Example |

| Propyl | 1-Bromopropane | Et₃N | DMF | 60 | 18 | 72 | Fictional Example |

| Allyl | Allyl bromide | NaHCO₃ | ACN | RT | 12 | 80 | Fictional Example |

| Benzyl | Benzyl bromide | K₂CO₃ | Acetone | 50 | 16 | 85 | Fictional Example |

Table 3: Synthesis of N-Aryl-2-(4-Bromophenyl)ethylamines via Buchwald-Hartwig Amination

| N-Aryl Substituent | Aryl Halide | Palladium Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Phenyl | Bromobenzene | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12 | 92 | Fictional Example |

| 4-Tolyl | 4-Bromotoluene | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 110 | 18 | 88 | Fictional Example |

| 4-Methoxyphenyl | 4-Bromoanisole | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Toluene | 100 | 24 | 85 | Fictional Example |

| 2-Pyridyl | 2-Bromopyridine | Pd(OAc)₂ | Xantphos | NaOtBu | Dioxane | 110 | 20 | 78 | Fictional Example |

Table 4: Characterization Data for Selected N-substituted 2-(4-Bromophenyl)ethylamines

| Compound | N-Substituent | Formula | MW | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |

| 1a | Benzyl | C₁₅H₁₆BrN | 306.20 | 7.40-7.20 (m, 7H), 7.05 (d, J=8.0 Hz, 2H), 3.75 (s, 2H), 2.90 (t, J=7.0 Hz, 2H), 2.80 (t, J=7.0 Hz, 2H), 1.60 (br s, 1H). | 139.5, 138.8, 131.5, 130.6, 128.5, 128.2, 127.1, 120.0, 54.0, 50.8, 35.5. | 305/307 [M]⁺ |

| 2a | Ethyl | C₁₀H₁₄BrN | 228.13 | 7.42 (d, J=8.2 Hz, 2H), 7.08 (d, J=8.2 Hz, 2H), 2.81 (t, J=7.0 Hz, 2H), 2.72 (t, J=7.0 Hz, 2H), 2.65 (q, J=7.2 Hz, 2H), 1.10 (t, J=7.2 Hz, 3H), 1.35 (br s, 1H). | 138.5, 131.5, 130.6, 120.0, 50.5, 44.3, 35.8, 15.3. | 227/229 [M]⁺ |

| 3a | Phenyl | C₁₄H₁₄BrN | 292.17 | 7.45 (d, J=8.4 Hz, 2H), 7.20-7.10 (m, 4H), 6.70 (t, J=7.3 Hz, 1H), 6.60 (d, J=7.8 Hz, 2H), 3.85 (br s, 1H), 3.35 (t, J=7.0 Hz, 2H), 2.90 (t, J=7.0 Hz, 2H). | 148.0, 138.7, 131.6, 130.7, 129.3, 120.1, 117.5, 112.9, 45.8, 35.2. | 291/293 [M]⁺ |

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-2-(4-bromophenyl)ethylamine via Reductive Amination

This protocol describes a general procedure for the synthesis of a secondary amine from 2-(4-bromophenyl)acetaldehyde and a primary amine.

Materials:

-

2-(4-Bromophenyl)acetaldehyde (1.0 equiv)

-

Benzylamine (1.1 equiv)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

To a solution of 2-(4-bromophenyl)acetaldehyde (1.0 equiv) in 1,2-dichloroethane (DCE), add benzylamine (1.1 equiv).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-benzyl-2-(4-bromophenyl)ethylamine.

Protocol 2: Synthesis of N-Ethyl-2-(4-bromophenyl)ethylamine via N-Alkylation

This protocol provides a general method for the direct alkylation of 2-(4-bromophenyl)ethylamine with an alkyl halide.

Materials:

-

2-(4-Bromophenyl)ethylamine (1.0 equiv)

-

Ethyl iodide (1.2 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Acetonitrile (ACN)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask equipped with a reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a suspension of potassium carbonate (2.0 equiv) in acetonitrile (ACN), add 2-(4-bromophenyl)ethylamine (1.0 equiv).

-

Add ethyl iodide (1.2 equiv) to the mixture.

-

Heat the reaction mixture to 80 °C and stir for 24 hours under a nitrogen atmosphere.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., dichloromethane/methanol gradient) to yield pure N-ethyl-2-(4-bromophenyl)ethylamine.

Protocol 3: Synthesis of N-Phenyl-2-(4-bromophenyl)ethylamine via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of 2-(4-bromophenyl)ethylamine.

Materials:

-

2-(4-Bromophenyl)ethylamine (1.2 equiv)

-

Bromobenzene (1.0 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous toluene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk tube or other suitable reaction vessel for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

-

Evacuate and backfill the tube with the inert gas three times.

-

Add anhydrous toluene, followed by bromobenzene (1.0 equiv) and 2-(4-bromophenyl)ethylamine (1.2 equiv).

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to obtain pure N-phenyl-2-(4-bromophenyl)ethylamine.

Visualizations

The following diagrams illustrate the reaction mechanisms and a general experimental workflow for the synthesis of N-substituted 2-(4-bromophenyl)ethylamine.

Caption: Mechanism of Reductive Amination.

Caption: Mechanism of N-Alkylation.

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Caption: General Experimental Workflow.

Application of 2-(4-Bromophenyl)ethylamine Hydrochloride in Heterocyclic Synthesis

Introduction

2-(4-Bromophenyl)ethylamine hydrochloride is a versatile building block in synthetic organic chemistry, particularly in the construction of various nitrogen-containing heterocyclic scaffolds. Its structure, featuring a primary amine and a bromine-substituted phenyl ring, allows for a range of chemical transformations, making it a valuable precursor for the synthesis of bioactive molecules relevant to drug discovery and development. This document provides a detailed overview of its application in the synthesis of key heterocyclic systems, including tetrahydroisoquinolines and dihydroisoquinolines, through well-established reactions such as the Pictet-Spengler and Bischler-Napieralski reactions.

Core Applications in Heterocyclic Synthesis

The primary application of this compound lies in its use as a precursor for the synthesis of substituted isoquinoline derivatives. The presence of the bromine atom offers a strategic advantage, as it can be retained in the final product or utilized for further functionalization through cross-coupling reactions.

1. Pictet-Spengler Reaction: Synthesis of Tetrahydroisoquinolines

The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[1][2] This reaction is a cornerstone in the synthesis of numerous alkaloids and pharmacologically active compounds.[3] For 2-(4-Bromophenyl)ethylamine, this reaction provides a direct route to 6-bromo-substituted tetrahydroisoquinolines.

The general mechanism involves the initial formation of a Schiff base (iminium ion) between the amine and the carbonyl compound, followed by an intramolecular electrophilic aromatic substitution on the electron-rich phenyl ring to yield the cyclic product.[3] The reaction is typically carried out in the presence of a protic or Lewis acid.[2]

Experimental Protocol: Synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline

A common application of the Pictet-Spengler reaction with 2-(4-Bromophenyl)ethylamine involves the use of formaldehyde (or its equivalents like paraformaldehyde or 1,3,5-trioxane) to generate the simplest tetrahydroisoquinoline core.

-

Materials:

-

This compound

-

Formaldehyde (37% aqueous solution) or Paraformaldehyde

-

Hydrochloric acid (concentrated) or Trifluoroacetic acid (TFA)

-

Methanol or Ethanol

-

Sodium bicarbonate or Sodium hydroxide solution

-

Dichloromethane or Ethyl acetate

-

Anhydrous sodium sulfate or magnesium sulfate

-

-

Procedure:

-

To a solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and methanol), add an equimolar amount or a slight excess of formaldehyde.

-

Acidify the reaction mixture by adding a strong acid such as concentrated hydrochloric acid or trifluoroacetic acid.

-

Heat the reaction mixture to reflux for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize it with a base (e.g., saturated sodium bicarbonate solution or dilute sodium hydroxide solution) until the pH is basic.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 6-bromo-1,2,3,4-tetrahydroisoquinoline.

-

Quantitative Data for Pictet-Spengler Reaction

| Reactant 2 | Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Formaldehyde | HCl | Water/Methanol | Reflux | 4 - 8 | 70-85 | General Protocol |

| Paraformaldehyde | TFA | Dichloromethane | Room Temp - Reflux | 12 - 24 | 65-80 | General Protocol |

| Glyoxylic acid | H₂SO₄ | Tetrahydrofuran | 30 - 60 | 6 | 83-91 | [4] |

Logical Relationship Diagram: Pictet-Spengler Reaction Workflow

Caption: Workflow for the Pictet-Spengler synthesis of 6-bromo-tetrahydroisoquinolines.

2. Bischler-Napieralski Reaction: Synthesis of Dihydroisoquinolines

The Bischler-Napieralski reaction is a method for the intramolecular cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines using a dehydrating agent.[5][6] This reaction is particularly effective for arenes with electron-donating groups.[2] The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding isoquinolines.

The first step in this sequence is the acylation of 2-(4-Bromophenyl)ethylamine to form the corresponding N-acyl derivative. This amide is then subjected to cyclization using reagents like phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or polyphosphoric acid (PPA).[5]

Experimental Protocol: Synthesis of 6-Bromo-1-substituted-3,4-dihydroisoquinolines

-

Step 1: Acylation of 2-(4-Bromophenyl)ethylamine

-

Dissolve this compound in a suitable solvent (e.g., dichloromethane or pyridine) and add a base (e.g., triethylamine or pyridine) to neutralize the hydrochloride.

-

Cool the mixture in an ice bath and add the desired acylating agent (e.g., an acid chloride or anhydride) dropwise.

-

Stir the reaction mixture at room temperature until the starting amine is consumed (monitored by TLC).

-